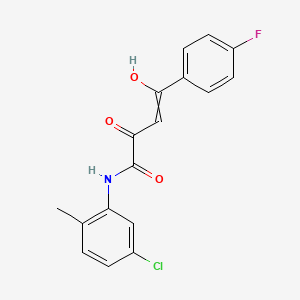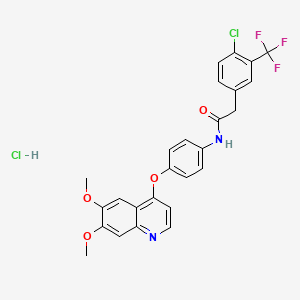
c-Kit-IN-3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Kit-IN-3 (hydrochloride) is a potent and selective inhibitor of the c-KIT kinase. It has shown significant efficacy against various drug-resistant mutants of c-KIT, making it a valuable compound in cancer research, particularly for gastrointestinal stromal tumors (GIST) and other c-KIT-dependent cancers .
Preparation Methods
The synthesis of c-Kit-IN-3 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Industrial production methods typically involve large-scale synthesis in controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
c-Kit-IN-3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s overall structure and function.
Substitution: Common reagents and conditions for substitution reactions include the use of halogenating agents and catalysts. .
Scientific Research Applications
c-Kit-IN-3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate the role of c-KIT in cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating c-KIT-dependent cancers, such as GIST.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mechanism of Action
c-Kit-IN-3 (hydrochloride) exerts its effects by selectively inhibiting the c-KIT kinase. This inhibition blocks the autophosphorylation of c-KIT and downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in c-KIT-dependent cancer cells. The molecular targets and pathways involved include the inhibition of pAKT, pS6, and pERK signaling mediators .
Comparison with Similar Compounds
c-Kit-IN-3 (hydrochloride) is unique in its high selectivity and potency against c-KIT and its drug-resistant mutants. Similar compounds include:
Dasatinib: A multi-target kinase inhibitor with activity against c-KIT, but with broader target specificity.
Lenvatinib: Inhibits multiple receptor tyrosine kinases, including c-KIT, but with different selectivity profiles.
Pazopanib: Another multi-target kinase inhibitor with activity against c-KIT and other kinases
c-Kit-IN-3 (hydrochloride) stands out due to its improved bioavailability and higher potency against specific c-KIT mutants, making it a valuable tool in cancer research and therapy development .
Properties
Molecular Formula |
C26H21Cl2F3N2O4 |
|---|---|
Molecular Weight |
553.4 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C26H20ClF3N2O4.ClH/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;/h3-11,13-14H,12H2,1-2H3,(H,32,33);1H |
InChI Key |
IFYNDZZASYNWMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate](/img/structure/B10818545.png)
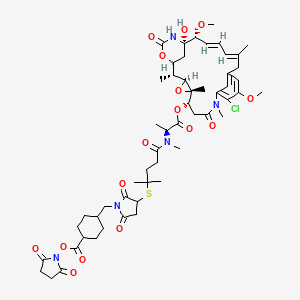
![2-(4-Bromophenyl)-N-(4-fluorobenzyl)-3-propyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B10818551.png)
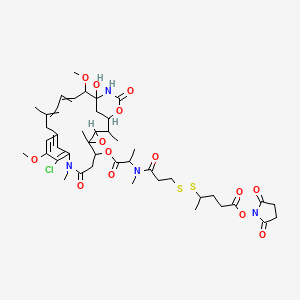
![[4-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10818566.png)
![[(3aR,4R,6Z,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818578.png)
![methyl (1S,7S)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818585.png)

![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate](/img/structure/B10818602.png)

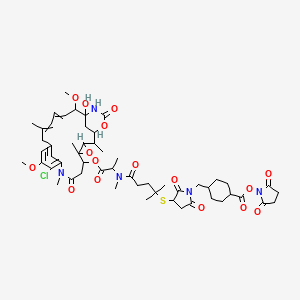
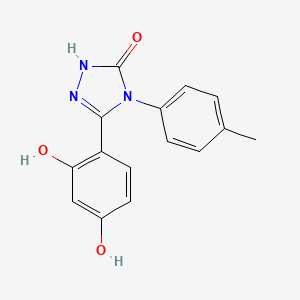
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate](/img/structure/B10818624.png)
